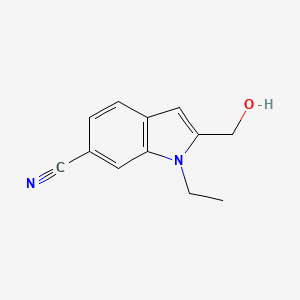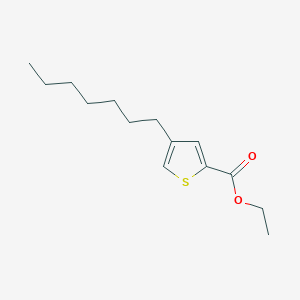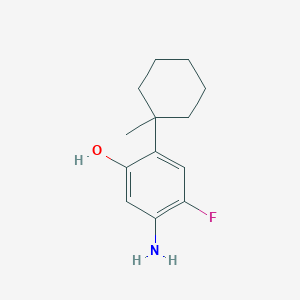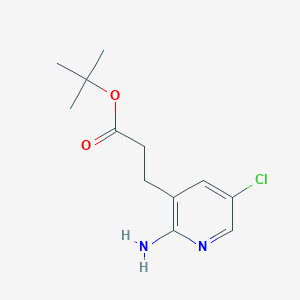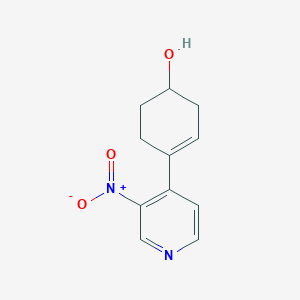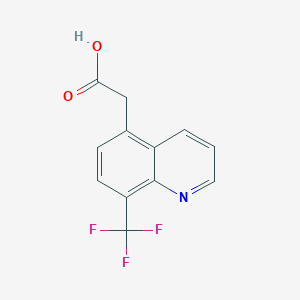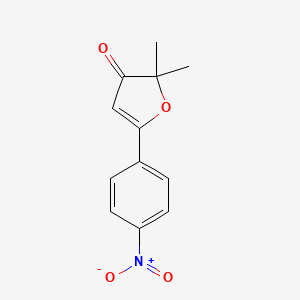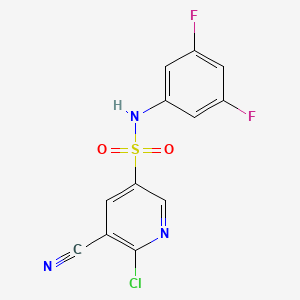![molecular formula C14H14FN3O B8309521 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and a carboxylic acid group, along with a 4-fluoro-benzylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 4-fluorobenzylamine, which can be synthesized from 4-fluorotoluene through a chlorination reaction followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis. The final product is typically purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with a catalyst, LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Industry: It can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzylamine: A simpler compound with similar functional groups but lacking the pyridine ring.
Pyridine-2-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Benzylamine derivatives: Compounds with a benzylamine moiety but different additional functional groups.
Uniqueness
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is unique due to its combination of a pyridine ring, aminomethyl group, carboxylic acid group, and 4-fluoro-benzylamide moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H14FN3O |
|---|---|
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14FN3O/c15-12-4-1-10(2-5-12)8-18-14(19)13-6-3-11(7-16)9-17-13/h1-6,9H,7-8,16H2,(H,18,19) |
Clé InChI |
QYAQXSDOCGAFKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=NC=C(C=C2)CN)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
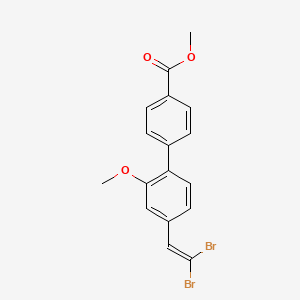
![2-Methyl-5-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenol](/img/structure/B8309446.png)
![2-[2-(Dipropylaminomethyl)piperidino]ethanamine](/img/structure/B8309453.png)
